molecular formula C11H18N2O2 B7360551 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione

3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione

Numéro de catalogue B7360551
Poids moléculaire: 210.27 g/mol
Clé InChI: HGRCBEINMKMSLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione, also known as CB-DMB or ZK 93423, is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mécanisme D'action

3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione acts as a selective antagonist of the glycine site of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory. The glycine site of the NMDA receptor is a modulatory site that is involved in the regulation of the receptor's activity. By blocking the glycine site, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione reduces the activity of the NMDA receptor, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has a variety of biochemical and physiological effects that are related to its mechanism of action. By blocking the glycine site of the NMDA receptor, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione reduces the activity of the receptor, which can lead to a reduction in excitatory neurotransmission. This can have a variety of effects on neuronal function, including a reduction in seizure activity, a reduction in neuroinflammation, and a reduction in oxidative stress. 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to have neuroprotective effects, which may be related to its ability to reduce excitotoxicity and to promote neuronal survival.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione is its potency and selectivity for the glycine site of the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, one limitation of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to have poor bioavailability and a short half-life, which can limit its potential therapeutic applications.

Orientations Futures

There are several future directions for the study of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the potential use of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione as a neuroprotective agent in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Another area of interest is the potential use of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione as a cognitive enhancer in disorders such as Alzheimer's disease and schizophrenia. Additionally, there is interest in developing more potent and selective glycine site antagonists that may have improved therapeutic potential compared to 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione.

Méthodes De Synthèse

The synthesis of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 1-cyclobutylethylamine with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through a series of chromatographic techniques to obtain pure 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione.

Applications De Recherche Scientifique

3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. In animal models of epilepsy, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to have anticonvulsant effects and to reduce the severity and frequency of seizures. In stroke models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to reduce the size of infarcts and to improve neurological function. In Alzheimer's disease models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to improve cognitive function and to reduce amyloid-beta deposition. In Parkinson's disease models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to improve motor function and to reduce dopaminergic neuron loss. In schizophrenia models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to improve cognitive function and to reduce positive symptoms.

Propriétés

IUPAC Name

3-(1-cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(8-5-4-6-8)13-9(14)11(2,3)12-10(13)15/h7-8H,4-6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRCBEINMKMSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)N2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.